Cas no 922992-02-7 (N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide)

N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[2-[[[[1-(2-methoxyethyl)-1H-indol-3-yl]amino]carbonyl]amino]ethyl]-
- N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide
-
- インチ: 1S/C16H22N4O3/c1-12(21)17-7-8-18-16(22)19-14-11-20(9-10-23-2)15-6-4-3-5-13(14)15/h3-6,11H,7-10H2,1-2H3,(H,17,21)(H2,18,19,22)
- InChIKey: IUHMORUMHPCPJY-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC(NC1C2=C(N(CCOC)C=1)C=CC=C2)=O)(=O)C
N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2740-0768-2μmol |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-15mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-25mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-40mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-4mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-100mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-10μmol |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-30mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-5μmol |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2740-0768-3mg |
N-[2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)ethyl]acetamide |
922992-02-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamideに関する追加情報
Recent Advances in the Study of N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide (CAS: 922992-02-7)
In recent years, the compound N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide (CAS: 922992-02-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The latest studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a selective inhibitor of certain kinase enzymes involved in inflammatory responses. The researchers employed a combination of in vitro assays and molecular docking simulations to demonstrate that 922992-02-7 exhibits high affinity for the target kinases, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Further research has explored the compound's pharmacokinetic profile. A study in Drug Metabolism and Disposition (2024) reported that N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide demonstrates favorable oral bioavailability and metabolic stability in preclinical models. The study highlighted its low cytochrome P450 inhibition, reducing the likelihood of drug-drug interactions, which is a critical consideration for its development as a therapeutic agent.
In addition to its anti-inflammatory properties, recent investigations have revealed its potential in oncology. A 2024 study in Cancer Research identified that 922992-02-7 can induce apoptosis in certain cancer cell lines by modulating the PI3K/AKT/mTOR pathway. The compound's ability to selectively target cancer cells while sparing normal cells underscores its therapeutic potential, although further in vivo studies are needed to validate these findings.
Despite these promising results, challenges remain in the development of N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide. Issues such as optimal dosing regimens, long-term safety, and formulation stability are areas of ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the compound 922992-02-7 represents a promising candidate in the field of chemical biology and drug discovery. Its multifaceted biological activities and favorable pharmacokinetic properties make it a valuable subject for further research. Future studies should focus on advancing its preclinical development and exploring its potential in combination therapies.
922992-02-7 (N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide) 関連製品
- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 618873-38-4(4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)
- 1223740-55-3(3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )
- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)
- 796600-15-2(2-Chloro-4-fluoro-3-methylbenzonitrile)
- 87077-76-7(1-(3,5-dichlorophenyl)-2-methylpropan-2-ol)
- 2228189-76-0(3,3-difluoro-3-2-(trifluoromethyl)pyridin-3-ylpropan-1-ol)
- 1374659-38-7(2,3-Difluoro-4-(difluoromethyl)pyridine)
- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)


